Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its complex structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as a chlorophenyl group, a trifluoromethyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, resulting in good yields and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, optimizing reaction conditions such as temperature, solvent, and reactant concentrations can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products
Scientific Research Applications
Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Triazolo[4,3-a]pyrazine:
Quinazolin-4(3H)-one derivatives: Compounds containing a triazolo[1,5-a]pyrimidine moiety, evaluated for their antimicrobial properties in agriculture.
Uniqueness
Methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of substituents, which confer specific chemical properties and biological activities. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chlorophenyl group contributes to its binding affinity for molecular targets. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H12ClF3N4O2 |
---|---|
Molecular Weight |
372.73 g/mol |
IUPAC Name |
methyl 7-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H12ClF3N4O2/c1-7-10(12(24)25-2)11(8-3-5-9(16)6-4-8)23-14(20-7)21-13(22-23)15(17,18)19/h3-6,11H,1-2H3,(H,20,21,22) |
InChI Key |
XQBWQHUFIHSJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C(F)(F)F)N1)C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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